

# physicochemical properties of 3-ethoxy-N'-hydroxypropanimidamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-ethoxy-N'-hydroxypropanimidamide
CAS No.:	188720-03-8
Cat. No.:	B066104

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **3-Ethoxy-N'-hydroxypropanimidamide**

## Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of **3-ethoxy-N'-hydroxypropanimidamide**, a molecule of interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous N'-hydroxyimidamide structures and established analytical methodologies to present a robust roadmap for its complete profiling. We detail the predicted properties, structural attributes, and potential chemical stability concerns. Crucially, this guide offers detailed, field-proven experimental protocols for determining critical parameters such as acid-base dissociation constants (pKa), aqueous solubility, and lipophilicity (LogP). The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. This document is intended to serve as a primary

resource for scientists initiating research on this compound, enabling a systematic and rigorous evaluation of its properties.

## Introduction to the N'-Hydroxyimidamide Moiety

The N'-hydroxyimidamide functional group, also known as an amidoxime, is a versatile structural motif in medicinal chemistry. It is often considered a bioisostere of carboxylic acids, esters, and amides, capable of participating in key hydrogen bonding interactions with biological targets. Compounds incorporating this moiety have been investigated for a range of therapeutic applications, including as antimalarials and enzyme inhibitors[1][2]. The specific compound, **3-ethoxy-N'-hydroxypropanimidamide**, incorporates an aliphatic ethoxy group, which is expected to influence its lipophilicity and metabolic stability. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any drug development campaign, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.

## Chemical Identity and Molecular Structure

A precise definition of the molecule's structure and fundamental identifiers is the foundation of any technical analysis.

### Molecular Structure

The chemical structure of **3-ethoxy-N'-hydroxypropanimidamide** is depicted below. The molecule features a propanimidamide core, substituted with an N'-hydroxy group and a 3-ethoxy group on the propyl chain.

Caption: 2D Structure of **3-ethoxy-N'-hydroxypropanimidamide**.

### Chemical Identifiers

All quantitative data and chemical identifiers are summarized in the table below for easy reference.

Parameter	Value	Source / Comment
IUPAC Name	3-Ethoxy-N'-hydroxypropanimidamide	Systematic Name
CAS Number	188720-03-8	Chemical Abstracts Service Registry Number[3]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	Derived from structure
Molecular Weight	132.16 g/mol	Calculated from formula
Canonical SMILES	CCOCCC(=N)NO	Simplified Molecular Input Line Entry System
Predicted XLogP3	-0.1	For the parent N'-hydroxypropanimidamide[4]
Predicted pKa (Base)	~9-10	Estimated based on unsubstituted amidines
Predicted pKa (Acid)	~11-12	Estimated based on N-hydroxy compounds

## Core Physicochemical Properties & Rationale

The following sections delve into the key physicochemical properties that dictate the behavior of a drug candidate. The discussion is grounded in the expected contributions of the molecule's functional groups.

### Acidity, Basicity, and Ionization (pKa)

The ionization state of a molecule at physiological pH (typically 1.5 to 7.4) is a critical determinant of its solubility, permeability, and target binding. **3-Ethoxy-N'-hydroxypropanimidamide** is an amphoteric compound, possessing both a basic and an acidic center.

- **Basic Center:** The unsubstituted iminamine (=N-H) group is basic and will be protonated at low pH. The pKa of this group is expected to be in the range of 9-10, similar to other simple amidines.

- **Acidic Center:** The N-hydroxy (N-OH) group is weakly acidic and will be deprotonated at high pH. Its pKa is likely to be in the 11-12 range.

Therefore, at physiological pH 7.4, the molecule will exist predominantly in its neutral form. Understanding the precise pKa values is essential for developing formulations and predicting its behavior in different compartments of the body.

## Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key indicator of its ability to cross biological membranes.

- **LogP (Partition Coefficient):** This measures the lipophilicity of the neutral species. The parent compound, N'-hydroxypropanimidamide, has a computed XLogP3 of -0.1, indicating it is relatively hydrophilic[4]. The addition of the ethoxy group in our target molecule will increase its lipophilicity.
- **LogD (Distribution Coefficient):** This is the effective lipophilicity at a given pH, accounting for all ionic species. Since the molecule is neutral at pH 7.4, its LogD<sub>7.4</sub> will be approximately equal to its LogP.

An experimental determination of LogP/LogD is crucial for validating computational predictions and for building accurate structure-activity relationships (SAR).

## Aqueous Solubility

Solubility is a gatekeeper for oral absorption; a compound must dissolve to be absorbed.[5] It is influenced by both lipophilicity and the energy of the crystal lattice.

- **Thermodynamic Solubility:** This is the true equilibrium concentration of a compound in a saturated solution and represents the upper limit of its solubility.[6][7] It is the gold-standard measurement for pre-formulation studies.
- **Kinetic Solubility:** Often measured in high-throughput screening, this assesses the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[7][8] It provides a rank-ordering of compounds but can overestimate the true solubility.[6]

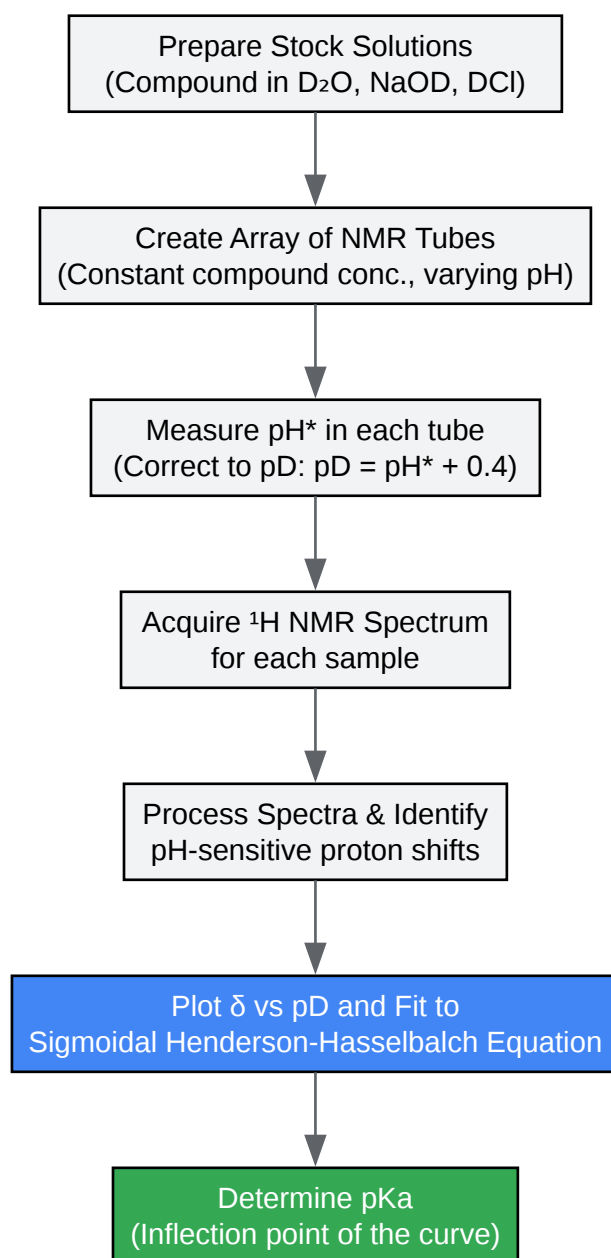
Given the polar N-hydroxyimide group, moderate aqueous solubility is anticipated, but this can be significantly reduced by strong crystal packing forces.

## Experimental Protocols for Characterization

The following protocols describe robust, validated methods for determining the key physicochemical properties discussed above.

## Workflow for pKa Determination via NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful method that tracks the chemical shift of specific protons as a function of pH to determine pKa values.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for determining pKa by <sup>1</sup>H NMR Titration.

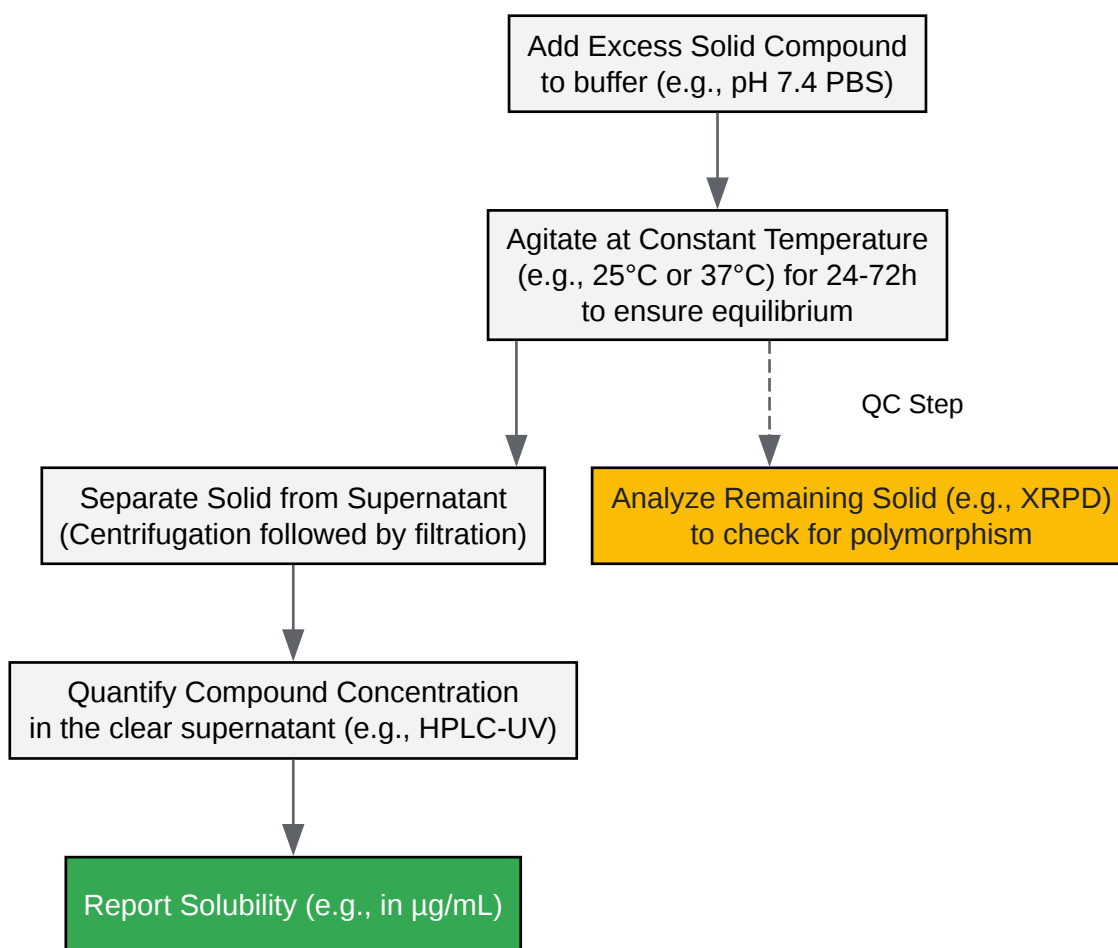
Step-by-Step Methodology:

- Preparation: Prepare stock solutions of the test compound (~20 mg/mL) in D<sub>2</sub>O, along with standardized titrants (e.g., 0.5 M DCl and 0.5 M NaOD).[10]

- **Sample Array:** In a series of NMR tubes, add a fixed amount of the compound stock solution. Add varying amounts of DCl and NaOD to create a pH gradient across the samples, spanning from approximately pH 2 to 12.
- **pH Measurement:** Measure the pH of each sample using a calibrated pH meter. Correct the reading to obtain the pD value ( $pD = pH^* + 0.4$ ).[\[10\]](#)
- **NMR Acquisition:** Acquire a  $^1H$  NMR spectrum for each sample at a constant temperature (e.g., 298 K).[\[11\]](#)
- **Data Analysis:** Identify one or more proton resonances that show a significant chemical shift ( $\delta$ ) change with pH. Protons adjacent to the iminamine and N-hydroxy groups are ideal candidates.
- **Curve Fitting:** Plot the chemical shift ( $\delta$ ) of the selected proton(s) against the measured pD. Fit the resulting data to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the inflection point of the sigmoidal curve.[\[9\]](#)

## Workflow for Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive standard for measuring thermodynamic solubility.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Thermodynamic Solubility Measurement.

#### Step-by-Step Methodology:

- Preparation: Add an excess amount of the solid test compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37°C for biopharmaceutical relevance) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.<sup>[6][12]</sup>
- Separation: After equilibration, carefully separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-

binding filter (e.g., PVDF).[6]

- Quantification: Prepare a standard curve of the compound in the analysis solvent. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.
- Solid-State Analysis (Optional but Recommended): Recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or hydrate form change occurred during the experiment.

## Chemical Stability and Reactivity Considerations

The N'-hydroxyimidamide moiety presents potential stability challenges that must be considered.

- Hydrolytic Stability: Like many functional groups, the imidamide could be susceptible to hydrolysis, particularly at non-neutral pH. Stability studies should be conducted at pH values relevant to gastric fluid (~pH 2) and intestinal fluid (~pH 7.5) to assess its viability as an oral drug candidate.[1]
- Redox Stability: The N-hydroxy group could be susceptible to oxidation or reduction under certain metabolic conditions.
- Tautomerism: The amidoxime group can exist in tautomeric forms (oxime and nitron), which may influence its binding and reactivity.

A preliminary stability assessment should involve incubating the compound in buffers of varying pH at 37°C and monitoring its degradation over time by HPLC.

## Conclusion

**3-Ethoxy-N'-hydroxypropanimidamide** is a compound with structural features that make it an interesting candidate for further investigation in drug discovery programs. This guide provides the necessary scientific foundation and practical protocols to undertake a thorough physicochemical characterization. By systematically determining its pKa, solubility, lipophilicity, and stability, researchers can generate the critical data needed to understand its ADME potential, guide formulation development, and build robust structure-activity relationships. The

successful execution of these studies will enable informed decisions on the progression of this and related molecules in the drug development pipeline.

## References

- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- American Pharmaceutical Review. (2013, April 2).
- PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
- PubChem - NIH. N'-hydroxypropanimidamide | C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O | CID 6521662.
- PubMed.
- PMC. 3-Hydroxy-propanimidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.
- PMC.
- University of East Anglia. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.
- PMC.
- BLD Pharm. 188720-03-8|3-Ethoxy-N-hydroxypropanimidamide.
- MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2024, July 27).
- MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. 188720-03-8|3-Ethoxy-N-hydroxypropanimidamide|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
- 4. N'-hydroxypropanimidamide | C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O | CID 6521662 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. [rheolution.com](https://www.rheolution.com) [[rheolution.com](https://www.rheolution.com)]
- 6. [raytor.com](https://www.raytor.com) [[raytor.com](https://www.raytor.com)]
- 7. [labtesting.wuxiapptec.com](https://www.labtesting.wuxiapptec.com) [[labtesting.wuxiapptec.com](https://www.labtesting.wuxiapptec.com)]
- 8. [americanpharmaceuticalreview.com](https://www.americanpharmaceuticalreview.com) [[americanpharmaceuticalreview.com](https://www.americanpharmaceuticalreview.com)]
- 9. Development of Methods for the Determination of pKa Values - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [[mdpi.com](https://www.mdpi.com)]
- 11. [research-portal.uea.ac.uk](https://www.research-portal.uea.ac.uk) [[research-portal.uea.ac.uk](https://www.research-portal.uea.ac.uk)]
- 12. [lup.lub.lu.se](https://www.lup.lub.lu.se) [[lup.lub.lu.se](https://www.lup.lub.lu.se)]
- To cite this document: BenchChem. [physicochemical properties of 3-ethoxy-N'-hydroxypropanimidamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066104/docs#physicochemical-properties-of-3-ethoxy-n-hydroxypropanimidamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)